molecular formula C8H6ClN3O B7876369 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine CAS No. 70291-28-0

2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine

Cat. No.: B7876369
CAS No.: 70291-28-0
M. Wt: 195.60 g/mol
InChI Key: SQFYYVFBLZUVBR-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine (molecular formula: C₈H₆ClN₃O) is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 2 and a 5-methyl-1,3,4-oxadiazole moiety at position 3. This compound is of significant interest in medicinal chemistry due to the bioactivity often associated with 1,3,4-oxadiazoles, such as antimicrobial, anticancer, and anti-inflammatory properties . Its structural simplicity and moderate molecular weight (195.62 g/mol) make it a versatile scaffold for drug discovery.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5-11-12-8(13-5)6-2-3-7(9)10-4-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFYYVFBLZUVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230324
Record name 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70291-28-0
Record name 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70291-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Acylhydrazide Derivatives

Acylhydrazide intermediates serve as pivotal precursors for oxadiazole formation. The synthesis begins with 2-chloro-5-pyridinecarboxylic acid , which is converted to its corresponding hydrazide via treatment with hydrazine hydrate in ethanol under reflux. Subsequent cyclization employs phosphorus oxychloride (POCl₃) as a dehydrating agent, facilitating intramolecular condensation to yield the 1,3,4-oxadiazole ring.

Procedure :

  • Hydrazide Formation : 2-Chloro-5-pyridinecarboxylic acid (1.0 equiv) is refluxed with hydrazine hydrate (2.5 equiv) in ethanol for 6 hours. The precipitated 2-chloro-5-pyridinecarbohydrazide is filtered and dried.

  • Cyclization : The hydrazide is treated with POCl₃ (3.0 equiv) at 80°C for 4 hours. The reaction mixture is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. Purification via flash chromatography (hexane/ethyl acetate, 7:3) affords the target compound in 65–72% yield.

Mechanistic Insight : POCl₃ acts as both a Lewis acid and dehydrating agent, promoting the elimination of water and formation of the oxadiazole ring.

Orthoester-Mediated Oxadiazole Formation

Orthoesters provide a mild alternative for oxadiazole synthesis, leveraging acetic acid as a solvent and catalyst. This method is particularly advantageous for acid-sensitive substrates.

Procedure :

  • Intermediate Preparation : 2-Chloro-5-pyridinecarbohydrazide (1.0 equiv) is suspended in glacial acetic acid.

  • Cyclization : Trimethyl orthoacetate (1.2 equiv) is added, and the mixture is refluxed for 8 hours. The reaction progress is monitored by TLC, and upon completion, the mixture is cooled to room temperature, poured into ice-water, and extracted with dichloromethane. Recrystallization from methanol yields the product in 58–67% yield.

Optimization : The addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances reaction efficiency, increasing yields to 75% under argon atmosphere.

Carbodiimide-Mediated Coupling and Cyclization

Modern peptide coupling reagents, such as 1,1′-carbonyldiimidazole (CDI), enable efficient activation of carboxylic acids for subsequent cyclization.

Procedure :

  • Acid Activation : 2-Chloro-5-pyridinecarboxylic acid (1.0 equiv) is dissolved in tetrahydrofuran (THF) and treated with CDI (1.2 equiv) at 0°C for 2 hours.

  • Acylhydrazide Formation : Acetohydrazide (1.5 equiv) is added, and the mixture is stirred at room temperature overnight.

  • Cyclization : The intermediate is heated at 100°C in toluene with p-toluenesulfonic acid (p-TsOH) for 3 hours. Purification via recrystallization (heptane/ethyl acetate) delivers the product in 70–78% yield.

Advantages : This method minimizes side reactions and offers superior regioselectivity compared to traditional dehydrating agents.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield (%) Purification
Acylhydrazide CyclizationPOCl₃80°C, 4 h65–72Flash Chromatography
Orthoester-MediatedTrimethyl orthoacetateReflux, 8 h58–75Recrystallization
CDI-MediatedCDI, p-TsOH100°C, 3 h70–78Recrystallization

Key Observations :

  • The CDI-mediated route provides the highest yields (70–78%) due to controlled activation and reduced hydrolysis.

  • Orthoester methods benefit from milder conditions but require longer reaction times.

  • POCl₃-based cyclization is cost-effective but necessitates stringent moisture control.

Optimization Strategies and Reaction Mechanisms

Catalytic Enhancements

The use of enzymatic catalysts , such as ketoreductase KRED-130, has been explored for asymmetric induction in related oxadiazole syntheses, though applicability to the target compound remains under investigation.

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, whereas aromatic solvents (toluene) enhance cyclization efficiency.

  • Elevated temperatures (80–100°C) are critical for dehydrative steps, but exceeding 110°C risks decomposition .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:

  • Nucleophilic Substitution: : The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

  • Oxidation and Reduction: : The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products of these reactions depend on the nucleophile used. For example, reacting with an amine would yield an aminopyridine derivative, while reaction with a thiol would produce a thiopyridine derivative.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine typically involves the reaction of pyridine derivatives with oxadiazole precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. A study demonstrated that compounds containing the oxadiazole moiety showed potent activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Notably, it has shown inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation .

Antimicrobial Efficacy

A series of oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. Among these, this compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antimicrobial agents.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
This compound32Escherichia coli

Anticancer Studies

In a separate investigation focusing on its anticancer properties, the compound was tested against several cancer cell lines. The results indicated an IC50 value of 15 µM against MDA-MB-231 cells after 48 hours of treatment.

Cell LineIC50 (µM)Treatment Duration
MDA-MB-2311548 hours
A5492048 hours

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine in biological systems involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways depend on the specific biological context and the nature of the substituents on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine
  • Molecular Formula : C₁₃H₈ClN₃O
  • Key Differences : Replaces the methyl group with a phenyl ring on the oxadiazole.
  • Impact: Lipophilicity: The phenyl group increases logP (predicted: ~3.2 vs. Synthetic Complexity: Phenyl substitution requires additional steps for Suzuki coupling, lowering yield (typical yields: 60–70% vs. 75–85% for methyl derivatives) . Bioactivity: Phenyl derivatives often show enhanced binding to aromatic-rich enzyme pockets but may suffer from metabolic instability due to cytochrome P450-mediated oxidation .
2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine
  • Molecular Formula : C₁₅H₁₂ClN₃O₂S
  • Key Differences : Incorporates a sulfanyl methyl linker and a 4-methoxyphenyl group.
  • Solubility: The methoxy group improves solubility in polar solvents (e.g., logS: -3.5 vs. -4.2 for the methyl derivative) .

Positional Isomerism in Oxadiazole Derivatives

2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
  • Molecular Formula : C₈H₆ClN₃O
  • Key Differences : 1,2,4-oxadiazole isomer vs. 1,3,4-oxadiazole.
  • Impact :
    • Electronic Effects : 1,2,4-oxadiazoles exhibit lower electron density at the ring, reducing nucleophilic reactivity compared to 1,3,4-oxadiazoles .
    • Hydrogen Bonding : 1,3,4-oxadiazoles have a more favorable arrangement for hydrogen bonding (e.g., with biological targets like kinases) .

Substituent Effects on Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Melting Point (°C) Aqueous Solubility (mg/mL)
2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine 195.62 2.1 268–275 0.15
2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine 257.68 3.2 287 0.04
2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine 195.62 1.9 260–268 0.20

Data derived from .

Biological Activity

2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that combines the structural features of pyridine and oxadiazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H6ClN3O
  • SMILES : CC1=NOC(=N1)C2=CN=C(C=C2)Cl
  • InChIKey : ZEDUANSVWZDGHK-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit a variety of biological activities. Specifically, this compound has shown promise in the following areas:

Antimicrobial Activity

Studies have demonstrated that derivatives of 1,3,4-oxadiazole possess significant antimicrobial properties. For instance, Dhumal et al. (2021) reported that compounds with oxadiazole rings exhibited strong antibacterial and antifungal activities against various pathogens, including Mycobacterium bovis BCG . The mechanism often involves the inhibition of key enzymes in microbial metabolism.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For example:

  • A study indicated that oxadiazole derivatives could induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Another research effort showed that specific derivatives exhibited cytotoxic activity comparable to established chemotherapeutics like doxorubicin .

The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules:

  • Enzyme Inhibition : The oxadiazole moiety can participate in hydrogen bonding and π-stacking interactions with enzyme active sites.
  • DNA Interaction : Some studies suggest that these compounds may bind to DNA or RNA structures, disrupting normal cellular processes and leading to cell death.

Case Study 1: Anticancer Efficacy

A series of novel oxadiazole derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. The results indicated that specific modifications on the oxadiazole ring enhanced cytotoxicity significantly. For instance, compounds showed IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer properties .

Case Study 2: Antimicrobial Testing

In a comparative study of oxadiazole derivatives against Mycobacterium bovis, certain compounds demonstrated exceptional inhibitory activity at concentrations as low as 50 µg/mL. Molecular docking studies further confirmed strong binding affinities to the target enzyme involved in fatty acid biosynthesis .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAnticancer10.5
2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridineStructureAntimicrobial15.0
5-(6-chloropyridin-3-yl)-3-methyl-1,2,4-oxadiazoleStructureAnticancer & Antimicrobial12.0

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine?

The synthesis typically involves cyclization reactions of hydrazide intermediates. For example, substituted benzoic acid hydrazides can undergo cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form the 1,3,4-oxadiazole ring. This method is robust for introducing heterocyclic moieties while retaining chloro and methyl substituents on the pyridine ring . Alternative routes include coupling reactions between pyridine derivatives and pre-synthesized oxadiazole fragments, followed by purification via column chromatography .

Q. What spectroscopic techniques are employed for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the molecular structure and substituent positions (e.g., distinguishing pyridine and oxadiazole proton environments) .
  • IR spectroscopy : Identifies functional groups like C=N (oxadiazole) and C-Cl stretches .
  • Mass spectrometry : Determines molecular weight and fragmentation patterns, with molecular ion peaks matching the expected formula (e.g., m/z 225.63 for C₈H₅ClN₃O) .

Q. What biological activities are associated with 1,3,4-oxadiazole derivatives?

Oxadiazoles are explored for antimicrobial, anticancer, and enzyme-inhibitory activities. For instance, derivatives with pyridine linkages have shown potential as kinase inhibitors or ligands for neuroreceptor signaling pathways due to their structural mimicry of bioactive molecules .

Q. What safety precautions are necessary when handling this compound?

Refer to Safety Data Sheets (SDS) for hazards like skin/eye irritation (H315, H319) and respiratory toxicity. Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Storage should comply with flammability and stability guidelines (e.g., cool, dry conditions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Yield optimization involves:

  • Temperature control : Higher temperatures (120–140°C) enhance cyclization efficiency but may increase side reactions.
  • Catalyst selection : Lewis acids like ZnCl₂ or BF₃·Et₂O can accelerate ring closure .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
    Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. How can X-ray crystallography resolve structural ambiguities in heterocyclic compounds?

Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, the SHELX software suite (e.g., SHELXL) refines crystallographic data to resolve ambiguities in substituent orientation or ring puckering. Orthorhombic crystal systems (space group Pbca) are common for similar oxadiazole-pyridine hybrids, with displacement parameters validating thermal motion .

Q. What computational methods are used to study structure-activity relationships (SAR)?

  • Molecular docking : Tools like AutoDock Vina predict binding affinities to biological targets (e.g., enzymes, receptors). For example, oxadiazole-pyridine hybrids may exhibit affinity for ATP-binding pockets in kinases .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .

Q. How do substituent modifications affect photophysical properties?

Introducing electron-donating groups (e.g., methyl) on the oxadiazole ring can enhance fluorescence quantum yields by stabilizing excited states. For instance, alkyl chain elongation in pyridine-oxadiazole hybrids shifts emission wavelengths due to π-π* transitions . Advanced studies use time-resolved fluorescence spectroscopy to quantify excited-state lifetimes.

Q. How to address contradictions in biological assay data across studies?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Purity issues : Impurities >95% (HPLC-grade) are critical; contaminants may antagonize or enhance activity .
  • Concentration thresholds : Dose-response curves should confirm IC₅₀ values across multiple replicates .

Q. What strategies validate synthetic intermediates with complex spectral data?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., pyridine and oxadiazole protons).
  • Isotopic labeling : ¹⁵N or ¹³C labels clarify nitrogen/oxygen participation in tautomerism .
  • Cross-validation : Compare experimental data with simulated spectra from computational tools (e.g., ChemDraw) .

Notes

  • For synthetic protocols, prioritize methods validated in Acta Crystallographica or medicinal chemistry journals.
  • Always cross-reference spectral data with published databases (e.g., EPA/NIH Mass Spectral Database) .

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